2-(4-Ethoxypiperidin-1-yl)ethan-1-ol
Description
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol is a piperidine derivative featuring an ethoxy group at the 4-position of the piperidine ring and an ethanol moiety attached to the nitrogen via a two-carbon chain. This structure confers both hydrophilic (ethanol group) and lipophilic (piperidine and ethoxy group) characteristics, making it a versatile building block in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(4-ethoxypiperidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9-3-5-10(6-4-9)7-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXVTIOPTYDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol typically follows these key steps:
- Functionalization of piperidine ring at the 4-position with an ethoxy group.
- N-alkylation of the piperidine nitrogen with a 2-hydroxyethyl group.
This can be achieved via multi-step organic synthesis involving substitution, alkylation, and purification steps under controlled conditions.
Preparation Routes and Reaction Conditions
Synthesis of 4-Ethoxypiperidine Intermediate
- The 4-position of piperidine can be functionalized by nucleophilic substitution or via ring-opening of suitable precursors.
- One approach involves starting from 4-hydroxypiperidine, which is then converted to 4-ethoxypiperidine by an etherification reaction using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as DMF or THF.
- Reaction temperatures are typically maintained between 0 °C and room temperature to control reaction rates and avoid side reactions.
N-Alkylation with 2-Haloethanol
- The nitrogen atom of the 4-ethoxypiperidine intermediate is alkylated with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to introduce the hydroxyethyl group.
- This step is generally performed under basic conditions (e.g., sodium hydride, sodium hydroxide, or potassium carbonate) in solvents like acetonitrile or DMF.
- The reaction is carried out at elevated temperatures (50–90 °C) to facilitate nucleophilic substitution.
- The reaction progress is monitored by chromatographic techniques such as HPLC.
Purification and Isolation
- After reaction completion, the mixture is cooled and subjected to extraction with organic solvents such as ethyl acetate or methyl tert-butyl ether (MTBE).
- The organic layer is washed with brine and dried over anhydrous sodium sulfate.
- Purification is typically achieved by silica gel column chromatography using solvent gradients (e.g., hexane/ethyl acetate mixtures) or recrystallization from ethanol/water mixtures.
- The purified compound is characterized by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
Detailed Research Findings and Data Table
| Step | Reaction Type | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Etherification | 4-Hydroxypiperidine + Ethyl bromide + Base | DMF or THF | 0 °C to RT | 75–85 | Base: NaH or K2CO3; inert atmosphere |
| 2 | N-Alkylation | 4-Ethoxypiperidine + 2-Bromoethanol + Base | Acetonitrile | 50–90 °C | 70–80 | Base: K2CO3 or NaH; monitored by HPLC |
| 3 | Purification | Extraction, drying, silica gel chromatography | Ethyl acetate | Room temperature | — | Final product purity >98% by NMR and LCMS |
Characterization Techniques
For confirming the successful synthesis of this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR signals typically show:
- Ethoxy group protons: triplet around δ 1.0–1.2 ppm (CH3), quartet around δ 3.3–3.5 ppm (CH2).
- Piperidine ring protons: multiplets between δ 1.5–3.5 ppm.
- Hydroxyethyl side chain protons: multiplets around δ 3.5–4.0 ppm.
- ^13C NMR confirms carbon environments, especially the ethoxy and hydroxyethyl carbons.
- ^1H NMR signals typically show:
- Mass Spectrometry (MS): Confirms molecular weight consistent with C10H21NO2.
- Infrared Spectroscopy (IR): Presence of O–H stretch (~3300 cm⁻¹) and C–O stretches (~1100 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(4-ethoxypiperidin-1-yl)acetaldehyde.
Reduction: Formation of 2-(4-ethoxypiperidin-1-yl)ethane.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Piperidine Derivatives
2-(4-Methoxypiperidin-1-yl)ethan-1-ol
- Structural Difference : Methoxy group replaces ethoxy at the 4-position.
- Impact : Reduced molecular weight (due to shorter alkyl chain) may enhance solubility in polar solvents. The methoxy group’s electron-donating nature could alter the piperidine ring’s basicity compared to the ethoxy analog.
- Synthesis : Prepared via substitution reactions using 4-methoxypiperidine, as described in Intermediate 13 .
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- Structural Difference : Aromatic phenyl group at the 4-position of piperidine, with a hydrochloride salt.
- The hydrochloride salt improves aqueous solubility, critical for drug formulations .
- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and material science (e.g., thermally stable polymers) .
Piperazine-Based Analogs
2-(Piperazin-1-yl)ethan-1-ol
- Structural Difference : Piperazine ring (two nitrogen atoms) replaces piperidine.
- Impact: Increased basicity and hydrogen-bonding capacity due to the secondary amine. This enhances interactions with biological targets, as seen in quinolinyl pyrimidine derivatives (e.g., compound 8e in ) .
- Applications : Intermediate for antitumor and antimicrobial agents .
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
Aromatic and Halogenated Derivatives
2-(2-Methoxyphenyl)ethan-1-ol
- Structural Difference : Methoxyphenyl group replaces piperidine.
- Impact : Loss of cyclic amine reduces basicity but introduces aromaticity, favoring interactions with hydrophobic enzyme pockets.
- Synthesis : Synthesized via borane-dimethyl sulfide reduction of methoxyphenyl acetic acid derivatives .
- Applications : Metabolite synthesis for drugs of abuse (e.g., 5-APB) .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Structural Difference : Fluorophenyl group and ketone substituent.
- Impact : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, beneficial in CNS-targeting drugs. The ketone group increases reactivity for further derivatization .
- Applications : Lab-scale research in neuropharmacology .
Comparative Data Table
*Estimated based on analogous structures.
Key Research Findings
- Synthetic Flexibility: Piperidine and piperazine derivatives are synthesized via nucleophilic substitution (e.g., 4-alkoxypiperidines) or reductive amination, with yields varying by substituent (e.g., 57% for quinolinyl pyrimidine derivative 8e) .
- Biological Activity : Piperazine-containing compounds (e.g., ’s 8e) show promise in targeting NADH dehydrogenases, highlighting the role of nitrogen positioning in bioactivity .
- Material Science Applications : Piperidine-phenyl derivatives () enhance polymer thermal stability, while photoresponsive piperazine-pyridazine compounds () enable light-activated materials .
Biological Activity
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with an ethoxy group. This structure is critical for its biological activity, influencing interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, demonstrating the potential of this class of compounds in cancer therapy .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |
| Reference Drug (Bleomycin) | FaDu | 0.5 | DNA damage induction |
Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective properties. Some compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, improving cognitive function .
Table 2: Neuroprotective Activity
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as AChE, contributing to its neuroprotective effects.
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A recent trial involving a piperidine analog demonstrated promising results in reducing tumor size in patients with advanced solid tumors.
- Neurodegenerative Disease Study : Patients treated with a piperidine derivative showed improved cognitive scores compared to a control group after three months.
Q & A
What synthetic methodologies are optimal for producing 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol, and how do reaction parameters influence yield?
Level: Basic
Answer:
The synthesis of this compound can involve reductive amination or nucleophilic substitution. For example, borane-dimethyl sulfide complexes or lithium aluminium hydride (LiAlH4) are effective for reducing intermediates like ketones or esters to secondary alcohols . Reaction conditions such as solvent polarity (e.g., THF vs. methanol) and temperature (0°C vs. reflux) critically impact stereoselectivity and yield. Optimizing stoichiometry of the ethoxy-piperidine precursor and the alcohol moiety is essential to minimize side products like over-alkylated derivatives .
What safety protocols must be followed when handling this compound in laboratory settings?
Level: Basic
Answer:
According to GHS classifications, this compound may exhibit acute oral toxicity (Category 4, H302) . Mandatory precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Emergency Measures: In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH3 and δ ~3.5 ppm for piperidine-CH2) .
- FT-IR: Confirm hydroxyl (O-H stretch ~3300 cm<sup>-1</sup>) and ether (C-O-C ~1100 cm<sup>-1</sup>) groups.
- HPLC-MS: Assess purity using reverse-phase C18 columns with UV detection at 254 nm, coupled with mass spectrometry for molecular ion verification .
How does this compound interact with glutaminase 1 (GLS1) in cancer research?
Level: Advanced
Answer:
Structural analogs of this compound, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, act as allosteric inhibitors of GLS1 by binding to the enzyme’s hydrophobic pocket, disrupting glutamine metabolism in cancer cells . Researchers should conduct enzymatic assays (IC50 determination) and cell-based studies (e.g., proliferation assays in glioblastoma models) to validate efficacy. Computational docking (AutoDock Vina) can predict binding affinities .
What structural modifications enhance the pharmacokinetic profile of this compound derivatives?
Level: Advanced
Answer:
- Piperidine Ring Substitutions: Introducing electron-withdrawing groups (e.g., fluorine at the 4-position) improves metabolic stability by reducing CYP450-mediated oxidation .
- Ethanol Moiety: Replacing the hydroxyl group with a methoxy group increases lipophilicity (logP), enhancing blood-brain barrier penetration.
- Linker Optimization: Extending the alkyl chain between piperidine and ethanol improves target engagement (e.g., IC50 reduction from 250 nM to 85 nM in GLS1 inhibition) .
How can researchers resolve contradictions in reported biological activities of this compound analogs?
Level: Advanced
Answer:
Discrepancies in bioactivity data often arise from:
- Purity Variability: Use USP-grade standards (e.g., water content ≤5.0% via Karl Fischer titration) to ensure batch consistency .
- Assay Conditions: Standardize cell lines (e.g., HT-1080 vs. U87MG) and incubation times (24h vs. 48h) to reduce variability.
- Stereochemical Control: Chiral HPLC or enzymatic resolution ensures enantiomeric purity, as racemic mixtures may show divergent activities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
